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Brevinin-1-OR6

Cat. No.: B1577893
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Description

Brevinin-1-OR6 is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is primarily isolated from frog skin secretions . These peptides are a critical component of the innate immune system in amphibians and are recognized for their potent, broad-spectrum activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria . Their primary mechanism of action is believed to be the disruption of microbial cell membranes. Brevinin-1 peptides typically adopt a random coil structure in aqueous solutions but form an amphipathic α-helix in hydrophobic, membrane-mimetic environments, which facilitates their interaction with and subsequent permeabilization of bacterial membranes . This action can follow either a "carpet-like" or "barrel-stave" model, leading to cell death . Many Brevinin-1 peptides feature a C-terminal disulfide-bridged cyclic heptapeptide, known as the "Rana box," which can contribute to structural stability . Beyond their direct antimicrobial effects, some Brevinin-1 peptides have demonstrated significant anti-cancer activity against various human cancer cell lines, such as breast cancer and non-small cell lung cancer cells, and also exhibit anti-inflammatory properties, such as LPS-neutralization . This multifaceted bioactivity makes this compound a valuable tool for researchers in the fields of microbiology, immunology, and oncology, particularly in the quest to develop novel therapeutic agents against multidrug-resistant pathogens . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IIPFVAGVAAEMMEHVYCAASKKC

Origin of Product

United States

Discovery, Isolation, and Primary Structural Elucidation of Brevinin 1 Or6

Methodologies for Peptide Isolation from Biological Sources

The isolation of peptides like Brevinin-1-OR6 from amphibian skin secretions involves a series of established techniques. A common and humane method to collect these secretions is through mild electrical stimulation of the dorsal skin surface or by administering norepinephrine, which induces the release of peptides from granular glands without causing distress to the animal. nih.govbioscientifica.com

Once collected, the crude secretion undergoes a multi-step purification process. This typically begins with centrifugation to remove cellular debris, followed by lyophilization (freeze-drying) to preserve the peptides. bohrium.com The lyophilized material is then subjected to partial purification using methods like Sep-Pak cartridges before the primary separation technique, reversed-phase high-performance liquid chromatography (RP-HPLC), is employed. nih.gov RP-HPLC separates the complex mixture of peptides into individual fractions based on their hydrophobicity. nih.govbioscientifica.com

Techniques for De Novo Peptide Sequencing and Identification

Following purification, the precise amino acid sequence of the isolated peptide is determined. A key technique in this process is de novo peptide sequencing, which does not require a pre-existing protein database for comparison. taylorandfrancis.com Tandem mass spectrometry (MS/MS) is a cornerstone of this approach. taylorandfrancis.com

In this process, the molecular mass of the peptide is first accurately determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov The peptide is then fragmented within the mass spectrometer, and the masses of the resulting fragments are measured. By analyzing the mass differences between these fragments, the amino acid sequence can be deduced. taylorandfrancis.com The primary structure of this compound has been identified as IIPFVAGVAAEMMEHVYCAASKKC. vulcanchem.com

Genetic Basis of this compound Precursor Encoding

The production of this compound within the frog's skin glands is directed by its genetic code. Understanding this genetic basis involves techniques such as cDNA cloning and sequence analysis. nih.govnih.gov Scientists can construct a cDNA library from the frog's skin tissue, which contains copies of the messenger RNA (mRNA) transcripts that encode for various proteins, including peptide precursors. nih.gov

Through a technique known as "shotgun" cloning, researchers can amplify and sequence these cDNAs. nih.govnih.gov Analysis of the cDNA sequence encoding the this compound precursor reveals a typical structure for antimicrobial peptides. This includes a signal peptide, which directs the precursor to the secretory pathway, an acidic domain, and the sequence for the mature peptide itself. nih.govfrontiersin.org The mature peptide is cleaved from the precursor at a specific site, often a dibasic amino acid pair like KR (Lysine-Arginine), by proteases. nih.gov

Bioinformatic tools are then used to analyze the obtained cDNA and deduced amino acid sequences. This allows for comparison with other known brevinin peptides, revealing evolutionary relationships and conserved structural motifs. nih.govfrontiersin.org For instance, many brevinin-1 (B586460) family members, including this compound, feature a "Rana box," a disulfide bond between two cysteine residues near the C-terminus, forming a cyclic structure. frontiersin.orgnih.govmdpi.com

Molecular Structure, Conformation, and Dynamics

Characterization of Secondary and Tertiary Structures in Various Environments (e.g., membrane-mimetic)

The conformation of Brevinin-1-OR6 is highly dependent on its environment. In an aqueous solution, peptides of the Brevinin-1 (B586460) family typically exist in a disordered, or random coil, state, lacking a defined secondary structure. nih.govnih.gov However, this changes dramatically in environments that mimic biological membranes.

In membrane-mimetic settings, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), Brevinin-1 peptides adopt a distinct, amphipathic α-helical conformation. nih.govresearchgate.net Studies on the closely related peptide Brevinin-1BYa, using proton nuclear magnetic resonance (¹H-NMR) spectroscopy, revealed a flexible helix-hinge-helix motif. nih.govrcsb.org This structure consists of two α-helical segments connected by a flexible hinge region. nih.govnih.gov For Brevinin-1BYa, the helices span from Pro³ to Phe¹² and from Pro¹⁴ to Thr²¹, with the hinge located at Gly¹³ and Pro¹⁴. nih.govrcsb.org Given the structural similarities within the Brevinin-1 family, this compound is expected to adopt a similar amphipathic helical structure, which is crucial for its interaction with microbial membranes. researchgate.net This amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows the peptide to interact with the lipid and aqueous phases of the membrane environment. vulcanchem.comnih.gov

Role of Specific Structural Motifs (e.g., "Rana Box," disulfide bridges)

The structure and activity of this compound are critically influenced by specific, highly conserved structural motifs.

Disulfide Bridges : this compound contains two cysteine residues at positions 18 and 24 of its amino acid sequence. vulcanchem.com These residues form a covalent disulfide bond (or disulfide bridge), a key feature for the peptide's tertiary structure. vulcanchem.comwikipedia.org This bond is not merely a linker but is essential for maintaining the peptide's structural integrity and has been shown to be critical for the antimicrobial activity of brevinins and related peptide families. vulcanchem.com

Conformational Changes Upon Interaction with Biological Mimics

The transition from a random coil to a structured state upon encountering a membrane is a defining feature of this compound's mechanism. When the peptide, circulating in an aqueous environment, comes into contact with a biological mimic such as a bacterial cell membrane, it undergoes a significant conformational change.

The peptide folds from its unstructured state into an amphipathic α-helix. nih.govresearchgate.net This induced structure is stabilized by the membrane environment. The initial interaction is often facilitated by the peptide's net positive charge, which promotes electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. vulcanchem.comfrontiersin.org

Once the helical structure is formed, the peptide orients itself on the membrane surface. Positional studies on the analogous peptide Brevinin-1BYa in micellar environments show that its helical segments lie parallel to the micelle surface. nih.govnih.gov In this orientation, the hydrophobic residues on one face of the helix penetrate the hydrophobic core of the lipid bilayer, while the hydrophilic residues on the opposite face remain exposed to the aqueous environment. nih.govnih.gov This interaction disrupts the membrane's integrity, leading to permeabilization, leakage of cellular contents, and ultimately, cell death. mdpi.comresearchgate.net The entire process, from conformational change to membrane disruption, is a rapid and effective mechanism of antimicrobial action. mdpi.com

Mechanisms of Biological Activity at the Molecular and Cellular Level

Membrane Interaction and Disruption Mechanisms

The primary mode of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of microbial cell membranes. researchgate.netmdpi.com This interaction is a multi-step process initiated by electrostatic attraction and culminating in the loss of membrane integrity.

Pore Formation Models

While the precise pore-forming model for Brevinin-1-OR6 has not been definitively elucidated, the mechanisms of similar brevinin-1 (B586460) peptides suggest it likely follows established models such as the "barrel-stave" or "carpet-like" models. nih.govmdpi.com In the barrel-stave model , the peptides insert themselves into the membrane, oligomerizing to form a pore-like structure that spans the lipid bilayer, leading to the leakage of cellular contents. biorxiv.org The carpet-like model proposes that the peptides accumulate on the surface of the membrane, disrupting the curvature and tension of the bilayer until it reaches a critical point, leading to the formation of transient pores or the complete disintegration of the membrane. nih.gov The amphipathic α-helical structure that brevinin peptides adopt in a membrane-like environment is crucial for these interactions, allowing for the perturbation of the phospholipid bilayer. nih.gov Studies on other brevinin-1 peptides have shown that they can induce the formation of pores in bacterial membranes, a process that can be visualized through techniques like transmission electron microscopy which reveal significant morphological changes and membrane damage. mdpi.comresearchgate.net

Membrane Depolarization Studies

A key consequence of membrane disruption is the depolarization of the target cell's membrane potential. Cationic antimicrobial peptides are electrostatically drawn to the negatively charged components of microbial membranes, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govnih.gov This initial binding is followed by the insertion of the peptide into the membrane, which disrupts the electrochemical gradient. Studies on related brevinin peptides have demonstrated their ability to rapidly dissipate the membrane potential of bacteria. researchgate.netplos.org This depolarization is a critical step in the bactericidal process, as it not only compromises membrane integrity but also disrupts essential cellular processes that rely on the membrane potential, such as ATP synthesis.

Specificity Towards Target Cell Membranes (e.g., bacterial vs. mammalian cell membranes)

A significant feature of many antimicrobial peptides is their ability to selectively target microbial cells over host mammalian cells. This specificity is largely attributed to the differences in membrane composition. Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge, attracting the cationic brevinin peptides. mdpi.comnih.gov In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral surface charge. researchgate.net

Furthermore, the presence of cholesterol in mammalian membranes contributes to their stability and can hinder the disruptive actions of antimicrobial peptides. researchgate.net The higher hydrophobicity of some AMPs can lead to increased hemolytic activity (lysis of red blood cells), a measure of toxicity towards mammalian cells. researchgate.net Therefore, the balance between the peptide's net positive charge and its hydrophobicity is a critical determinant of its selectivity and therapeutic potential. vulcanchem.comresearchgate.net

Intracellular Targets and Signaling Pathway Modulation

While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the membrane and interact with intracellular components, modulating cellular processes.

Modulation of Cellular Processes (e.g., cell cycle, apoptosis pathways in target cells)

In addition to direct killing, some brevinin peptides have been shown to modulate cellular processes like the cell cycle and apoptosis, particularly in the context of cancer cells. frontiersin.orgmdpi.com Studies on other brevinin peptides have shown they can induce apoptosis (programmed cell death) in various cancer cell lines. frontiersin.orgmdpi.com This is often achieved by disrupting the mitochondrial membrane, which plays a central role in the intrinsic apoptotic pathway. nih.gov

Furthermore, some peptides can trigger a caspase-dependent apoptotic cascade. mdpi.com For example, a study on Brevinin-1RL1 demonstrated its ability to induce both necrosis and caspase-dependent apoptosis in tumor cells. mdpi.com Another compound, Brevilin A, has been shown to induce G2/M cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells by down-regulating key signaling molecules like those in the PI3K/AKT/mTOR pathway. nih.gov While these studies were not conducted on this compound specifically, they highlight the potential for brevinin family peptides to exert their effects through the modulation of critical cellular signaling pathways. Some brevinin peptides have also been shown to possess anti-inflammatory properties by modulating pathways such as the MAPK signaling pathway. nih.gov

Anti-Biofilm Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including antibiotics. mdpi.com Antimicrobial peptides, including those in the brevinin family, have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. mdpi.comnih.gov

The anti-biofilm mechanisms of AMPs are multifaceted and can include: mdpi.com

Disruption of the Biofilm Matrix: AMPs can interact with and degrade the components of the EPS matrix, which is often rich in polysaccharides, proteins, and extracellular DNA. This compromises the structural integrity of the biofilm, exposing the embedded microbial cells.

Inhibition of Biofilm Formation: AMPs can interfere with the initial stages of biofilm development, such as bacterial adhesion to surfaces and cell-to-cell aggregation. mdpi.com

Killing of Biofilm-Embedded Cells: By permeabilizing the cell membranes of the bacteria within the biofilm, AMPs can lead to cell death. mdpi.commdpi.com This is often achieved through the formation of pores or other disruptive interactions with the lipid bilayer. mdpi.com

Interference with Quorum Sensing: Some AMPs can disrupt the cell-to-cell communication systems, known as quorum sensing, that bacteria use to coordinate biofilm formation and other collective behaviors. mdpi.com

Research on brevinin-1 peptides and their analogues has shown their effectiveness against biofilms of clinically relevant bacteria, such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Studies on a related brevinin-1 peptide, Brevinin-1BW, demonstrated its ability to both inhibit the formation of and eradicate existing biofilms. nih.gov Another study on a brevinin-1 analogue, 5R, also highlighted its efficacy against MRSA biofilms. nih.gov While the specific mechanisms of this compound against biofilms have not been as extensively detailed as some of its relatives, its structural similarity suggests it likely employs comparable strategies to combat these resilient microbial communities.

Anti-Inflammatory and Immunomodulatory Pathways

While the primary focus of research on many brevinin-1 peptides has been their antimicrobial properties, there is growing evidence that some members of this family, and AMPs in general, possess immunomodulatory and anti-inflammatory capabilities. frontiersin.orgmdpi.com These activities are often linked to their ability to interact with host cell membranes and signaling pathways. mdpi.com

A study on a closely related peptide, Brevinin-1GHd, was the first to report anti-inflammatory activity within the Brevinin-1 family. frontiersin.orgnih.gov This peptide was shown to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. frontiersin.orgnih.gov The anti-inflammatory effects of Brevinin-1GHd were demonstrated to occur through the inactivation of the MAPK signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. frontiersin.orgfrontiersin.org

Furthermore, another brevinin peptide, Brevinin-2R, has been shown to exhibit immunomodulatory effects by inducing the expression of interleukin-6 (IL-6) and IL-1β in certain cancer cell lines. researchgate.netresearchgate.net Another peptide, Brevinin-1FL, demonstrated antioxidant and anti-inflammatory activity in a mouse model of carrageenan-induced paw edema. nih.gov

The immunomodulatory functions of AMPs can be diverse and include: mdpi.com

Modulation of Cytokine Production: AMPs can either suppress or stimulate the production of various cytokines, thereby regulating the inflammatory response. mdpi.com

Chemokine Induction: They can attract other immune cells to the site of infection or injury.

LPS Neutralization: As seen with Brevinin-1GHd, some AMPs can bind to and neutralize LPS, preventing it from activating a powerful inflammatory cascade. frontiersin.org

While direct evidence for the anti-inflammatory and immunomodulatory pathways of this compound is not yet extensively documented, the activities of its close relatives suggest that it may also possess such capabilities. Further research is needed to elucidate the specific interactions of this compound with host immune cells and signaling pathways.

Structure Activity Relationships Sar and Peptide Engineering

Impact of Amino Acid Substitutions on Activity and Selectivity

Amino acid substitution is a primary tool for modifying the properties of Brevinin-1 (B586460) peptides. vulcanchem.com The goal is to find a balance between the peptide's structural features—net charge, hydrophobicity, amphiphilicity, and helicity—to maximize antimicrobial efficacy and selectivity. researchgate.net

The net positive charge of Brevinin-1 peptides is crucial for their initial interaction with negatively charged bacterial membranes. imrpress.comfrontiersin.org Modifying this charge by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) (Lys), arginine (Arg), or histidine (His) can significantly alter activity.

Research on the Brevinin-1pl peptide demonstrates that strategic charge modifications can enhance antimicrobial action. vulcanchem.commdpi.com For instance, substituting lysine residues with arginine was found to enhance activity against Gram-positive bacteria. mdpi.com However, an excessive net charge can also lead to increased hemolytic activity, meaning it becomes more toxic to red blood cells. researchgate.net The substitution of specific residues with histidine has been shown to reduce this hemolytic activity, thereby improving the peptide's selectivity for microbial targets over host cells. nih.govmdpi.com

A study on a Brevinin-2-related peptide showed that substituting an aspartic acid (Asp) with a lysine (Lys) residue increased the net positive charge and resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans without a significant change in hemolytic activity. mdpi.com

Table 1: Effect of Cationic Amino Acid Substitutions on the Activity of Brevinin-1pl Analogs Data based on studies of Brevinin-1pl, a close homolog of Brevinin-1-OR6.

Peptide AnalogSubstitutionNet ChargeEffect on Gram-Positive ActivityEffect on Gram-Negative ActivityHemolytic Activity
Brevinin-1pl-2RLys to Arg (2 positions)+7EnhancedReducedIncreased
Brevinin-1pl-5RLys to Arg (5 positions)+10EnhancedReducedIncreased
Brevinin-1pl-6KLys to Lys (control)+6ReducedMaintainedReduced
Brevinin-1pl-3HLys to His (3 positions)+8MaintainedDiminishedReduced

Hydrophobicity, the tendency of nonpolar amino acids to avoid water, allows AMPs to insert into and disrupt the lipid bilayer of microbial membranes. frontiersin.org This property is closely linked with amphiphilicity, where the peptide forms a secondary structure (like an α-helix) with distinct hydrophobic and hydrophilic faces. frontiersin.org

Increasing the hydrophobicity of a Brevinin-1 analog can boost its antimicrobial and hemolytic activity. researchgate.netmdpi.com However, there appears to be a hydrophobicity threshold beyond which antimicrobial activity does not increase, but toxicity to host cells continues to rise. frontiersin.org For example, studies on Brevinin-1E showed that its hemolytic activity correlated well with its retention time on a reverse-phase chromatography column (a measure of hydrophobicity). frontiersin.org Similarly, substituting lysine with arginine in Brevinin-1pl increased hydrophobicity and hemolytic activity. vulcanchem.com Conversely, lysine substitution in another analog (Brevinin-1pl-6K) led to reduced hydrophobicity and decreased activity against Gram-positive bacteria. mdpi.com

The ability of Brevinin-1 peptides to form an α-helical structure in a membrane-like environment is essential for their function. frontiersin.org This helical conformation creates the amphipathic structure necessary for membrane disruption. researchgate.netnih.gov The length of the peptide chain influences its ability to form a stable helix and span the bacterial membrane.

Studies involving the truncation (shortening) of Brevinin-1 peptides have shown that reducing the length often leads to a decrease in both antimicrobial and hemolytic activity, which may be related to a lower degree of helicity. frontiersin.orgfrontiersin.org For instance, deleting three amino acids from the N-terminus of Brevinin-1E dramatically reduced its hemolytic activity without significantly affecting its antimicrobial potency. frontiersin.org The C-terminal "Rana box," a disulfide-bridged loop common to many brevinins, helps to induce and stabilize the α-helical structure. frontiersin.orgresearchgate.net While eliminating the disulfide bridge in Brevinin-1E did not greatly affect its activity, doing so in truncated fragments did decrease hemolytic activity, highlighting the complex interplay between different structural domains. frontiersin.org

Influence of Hydrophobicity and Amphiphilicity

Design and Synthesis of this compound Analogs and Derivatives

While specific synthetic analogs of this compound are not documented in available literature, the principles for their design are well-established from studies on other brevinins. The process typically involves:

Template Selection: Starting with the native peptide sequence (e.g., this compound).

Chemical Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS), followed by purification and verification. frontiersin.orgresearchgate.net

An example of this process is the design of analogs of Brevinin-1OS. mdpi.com Researchers designed six analogs by truncating the peptide and substituting specific amino acids. The analog OSf, for instance, was designed for enhanced activity and stability, exhibiting broad-spectrum effects and low hemolytic activity. mdpi.com

Table 2: Design and Characteristics of Analogs Based on Brevinin-1OS This table illustrates a typical strategy for analog design that could be applied to this compound.

PeptideModification from Parent PeptideNet ChargeHydrophobicity (H)Key Outcome
Brevinin-1OSParent Peptide+30.669Potent but highly hemolytic
OSa"Rana box" excised00.741No antimicrobial activity
OSbN-terminal truncation, C-terminal Lys added+10.686Mild activity
OScGly4 -> Lys substitution in OSb+20.654Mild activity
OSfMultiple substitutions to balance charge and hydrophobicity+40.569High antimicrobial activity, low hemolysis

Computational Modeling for Rational Design and Activity Prediction

Computational tools are increasingly used to accelerate the design of novel AMPs and predict their activity before undertaking costly and time-consuming synthesis. researchgate.net

Secondary Structure Prediction: Servers like PEP-FOLD and I-TASSER can predict the three-dimensional structure of a peptide, such as its tendency to form an α-helix. researchgate.net Helical wheel projections (e.g., from HeliQuest) are used to visualize the amphipathic character of the peptide, which is crucial for its function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the physicochemical properties of a peptide (like charge, hydrophobicity) and its biological activity. nih.gov These models can then be used to predict the activity of novel, un-synthesized peptide sequences, guiding the design process toward candidates with higher potency and selectivity.

Machine Learning and Classifiers: Advanced computational methods, including machine learning algorithms like multi-label classifiers (e.g., iAMP-2L), can predict whether a peptide sequence is likely to be antimicrobial and even what types of functions it may have. frontiersin.org These tools can screen large virtual libraries of peptide analogs to identify the most promising candidates for synthesis and testing.

These computational approaches allow researchers to explore a vast "sequence space" of possible Brevinin-1 analogs in silico, focusing laboratory efforts on a smaller number of peptides with the highest predicted therapeutic potential.

Preclinical Efficacy Studies in Vitro and in Relevant Animal Models

Antimicrobial Efficacy Against Diverse Pathogens

In vitro studies have demonstrated that Brevinin-1-OR6 possesses broad-spectrum antimicrobial activity, showing efficacy against both Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. The potency of this peptide is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Research findings indicate that this compound is particularly effective against the Gram-negative bacterium Escherichia coli and the pathogenic yeast Candida albicans, with a reported MIC value of 11.1 µg/ml for both. nih.gov The peptide also demonstrates inhibitory activity against the Gram-negative bacterium Bacillus pyocyaneus (now more commonly known as Pseudomonas aeruginosa) and the Gram-positive bacterium Staphylococcus aureus, both with an MIC of 22.2 µg/ml. nih.gov The brevinin family of peptides, in general, exerts its antimicrobial action primarily through the disruption of microbial cell membranes. mdpi.com

Table 1: Antimicrobial Activity of this compound

Target OrganismClassificationMIC (µg/ml)
Escherichia coli ATCC 25922Gram-negative bacterium11.1 nih.gov
Bacillus pyocyaneus CMCCB 10104Gram-negative bacterium22.2 nih.gov
Staphylococcus aureus ATCC 25923Gram-positive bacterium22.2 nih.gov
Candida albicansPathogenic yeast11.1 nih.gov

Anticancer Activity in Cell Lines and Xenograft Models

While other members of the brevinin peptide family have been investigated for their potential anticancer properties, specific preclinical studies on the anticancer activity of this compound in cell lines or its efficacy in xenograft models have not been reported in the reviewed scientific literature. frontiersin.orgnih.govnih.govresearchgate.net

Anti-Virulence Properties

Anti-virulence therapies represent an alternative approach to antimicrobial treatment by targeting bacterial virulence factors rather than bacterial growth. peerj.com Some antimicrobial peptides have been shown to possess such properties, for instance, by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov However, based on available scientific data, specific studies investigating the anti-virulence properties of this compound have not been documented.

Biofilm Inhibition and Eradication Studies

Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to conventional antibiotics. nih.gov Some antimicrobial peptides from the brevinin family have demonstrated the ability to inhibit the formation of biofilms and eradicate established ones. nih.govmdpi.comresearchgate.net However, specific research focusing on the in vitro or in vivo efficacy of this compound in the inhibition or eradication of microbial biofilms is not present in the available literature.

Biosynthesis, Production, and Biotechnological Aspects

Biosynthetic Pathways and Enzymes Involved

The biosynthesis of Brevinin-1-OR6, like other amphibian skin antimicrobial peptides (AMPs), is a multi-step process that begins with the translation of a precursor protein from its corresponding mRNA. frontiersin.orgmdpi.com This precursor protein typically has a conserved architecture consisting of three distinct domains: an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. mdpi.comnih.gov

The process unfolds as follows:

Transcription and Translation: The gene encoding the this compound precursor is transcribed into mRNA, which is then translated into a prepropeptide. This initial protein is biologically inactive. nih.gov

Signal Peptide Cleavage: The N-terminal signal peptide, typically 22 amino acids long, guides the precursor protein into the endoplasmic reticulum. mdpi.comnih.gov It is then cleaved off by a signal peptidase, converting the prepropeptide into a propeptide.

Pro-region Cleavage: The propeptide is transported to the Golgi apparatus and packaged into secretory granules. Within these granules, specific endopeptidases recognize and cleave at a classic "KR" (Lysine-Arginine) site, which separates the acidic pro-region from the mature peptide. mdpi.comnih.gov The presence of various peptidases, including metallopeptidases and serine peptidases, has been identified in frog skin secretions, suggesting their role in processing bioactive peptides. plos.org Some endopeptidases are known to recognize specific cleavage sites, such as Xaa-Lys bonds. acs.org

Post-Translational Modifications: The mature this compound peptide, with the sequence IIPFVAGVAAEMMEHVYCAASKKC, undergoes crucial post-translational modifications to become fully active. vulcanchem.com A key modification for many brevinin-1 (B586460) peptides is the formation of an intramolecular disulfide bond between two cysteine residues near the C-terminus, creating a cyclic domain known as the "Rana box" (Cys-(Xaa)n-Cys). frontiersin.orgresearchgate.net This cyclization is vital for the peptide's structural stability and biological function. nih.govresearchgate.net While not explicitly detailed for this compound, C-terminal amidation is another common modification in amphibian peptides that can enhance stability and activity. researchgate.netgoogle.com

The enzymes involved in these modifications are stored in the same secretory granules and are co-secreted with the peptides. acs.org The entire process ensures that the potent, membrane-disrupting peptide is only activated upon secretion from the skin glands, protecting the frog from its own cytotoxic effects. plos.org

Strategies for Recombinant Production and Purification

The high cost and low yield of chemical synthesis and direct isolation from natural sources make recombinant DNA technology an attractive method for the large-scale production of peptides like this compound. nih.govnih.gov Escherichia coli is the most commonly used host for this purpose due to its rapid growth, high yield potential, and well-understood genetics. researchoutreach.orgmdpi.com

A primary challenge in producing AMPs in bacteria is their inherent toxicity to the host cells. To overcome this, this compound is typically expressed as a fusion protein. nih.govnih.gov This strategy involves genetically linking the peptide to a larger, soluble carrier protein, which masks the peptide's toxicity and can protect it from proteolytic degradation by host enzymes. nih.gov

Common Fusion Partners and Expression Strategies:

Fusion PartnerKey FeaturesHost SystemReference
Thioredoxin (Trx) Low molecular weight (~12 kDa), promotes soluble expression, has chaperone activity.E. coli nih.gov
Glutathione S-transferase (GST) Well-established for soluble expression, allows for affinity purification on immobilized glutathione.E. coli nih.govresearchoutreach.org
Small Ubiquitin-related Modifier (SUMO) Enhances solubility and can be cleaved by specific proteases to yield the target peptide with a native N-terminus.E. coli nih.gov
Polyhedrin (Polh) Forms insoluble inclusion bodies, simplifying initial purification. Soluble under alkaline conditions for cleavage.E. coli nih.gov
Small metal-binding protein (SmbP) Small size, reduces inclusion body formation, allows for purification via Immobilized Metal Affinity Chromatography (IMAC).E. coli researchoutreach.org

The general workflow for recombinant production and purification is as follows:

Gene Synthesis and Cloning: The DNA sequence encoding this compound is synthesized and cloned into an expression vector, such as pET32a(+) or pGEX, fused to the gene of a carrier protein (e.g., Trx or GST) and often an affinity tag like a hexahistidine (His-tag). nih.gov

Expression: The recombinant plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3) or SHuffle for proteins with disulfide bonds). bac-lac.gc.camdpi.com Protein expression is induced, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). bac-lac.gc.ca

Purification of the Fusion Protein: Cells are harvested and lysed. If the fusion protein is soluble, the lysate is clarified by centrifugation. The fusion protein is then purified from the supernatant using affinity chromatography. For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin is used. nih.goviba-lifesciences.com For GST-tagged proteins, glutathione-agarose resin is employed. nih.gov If the protein is expressed in insoluble inclusion bodies, these are first isolated by centrifugation, washed, and then solubilized with denaturing agents like urea (B33335) or guanidine-HCl before purification. nih.goviba-lifesciences.com

Cleavage: The purified fusion protein is treated with a specific chemical reagent or protease (e.g., Factor Xa, TEV protease) that recognizes a cleavage site engineered between the carrier protein and this compound. nih.gov

Final Purification: The released this compound is separated from the carrier protein and any uncleaved fusion protein. This is typically achieved using a second round of affinity chromatography (to bind the cleaved tag) or by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which purifies the peptide to a high degree based on its hydrophobicity. frontiersin.orgnih.gov The final product's identity and purity are confirmed by mass spectrometry. frontiersin.org

This multi-step approach allows for the production of large quantities of pure, biologically active this compound for research and potential therapeutic development.

Chemical Synthesis Methodologies for this compound and its Analogs

Chemical synthesis provides a powerful alternative to recombinant production, offering the flexibility to create not only the native peptide but also a wide array of structural analogs for research purposes. mdpi.comfrontiersin.org The predominant method for this is Solid-Phase Peptide Synthesis (SPPS). acs.orgbachem.com

Solid-Phase Peptide Synthesis (SPPS):

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The process is highly efficient as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing. bachem.comtums.ac.ir

The most common strategy is Fmoc/tBu chemistry:

Resin and First Amino Acid Attachment: The synthesis begins with a resin support, such as a 2-chlorotrityl chloride resin. tums.ac.ir The C-terminal amino acid of this compound (Cysteine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected by a t-butyl (tBu) based group, is covalently attached to this resin. tums.ac.ir

Deprotection: The Fmoc group is removed from the N-terminus of the attached amino acid using a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), exposing a free amine group. tums.ac.ir

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., TBTU, HBTU, HATU) and added to the resin. tums.ac.irpeptide.com It forms a peptide bond with the free amine group of the preceding amino acid. The completion of this reaction is often monitored using a qualitative test like the Kaiser test. tums.ac.ir

Iteration: The deprotection and coupling steps are repeated sequentially for each amino acid in the this compound sequence until the full 24-residue peptide is assembled on the resin.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically done using a strong acid "cocktail," often containing trifluoroacetic acid (TFA) mixed with scavengers like thioanisole (B89551) and ethandithiol to prevent side reactions. acs.orgtums.ac.ir

Purification and Characterization: The resulting crude peptide is precipitated with cold diethyl ether, collected, and then purified to a high degree using RP-HPLC. frontiersin.orgmdpi.com The final product's molecular weight and identity are confirmed using mass spectrometry. nih.govmdpi.com

Synthesis of Analogs:

The true power of chemical synthesis lies in the ease with which it can be used to create analogs of this compound. By incorporating non-standard amino acids or making specific substitutions at desired positions, researchers can systematically study structure-activity relationships. researchgate.netfrontiersin.org For example, analogs can be designed by:

Replacing specific amino acids to alter properties like hydrophobicity or net charge. frontiersin.org

Substituting residues to investigate the importance of the "Rana box" structure. researchgate.net

Adding chemical modifications, such as N-terminal derivatization or C-terminal amidation, to enhance stability or activity. researchgate.netmdpi.com

These synthetic analogs are invaluable tools for optimizing the peptide's therapeutic potential, aiming to increase its antimicrobial efficacy while minimizing any undesirable effects. frontiersin.org

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy, NMR) for Structural and Interaction Studies

Spectroscopic techniques are fundamental in determining the secondary structure of peptides like Brevinin-1-OR6 and how their conformation changes upon interacting with different environments, such as microbial membranes.

Circular Dichroism (CD) Spectroscopy is widely used to analyze the secondary structure of peptides in various solutions. For many Brevinin-1 (B586460) peptides, CD studies have revealed that they typically adopt a random coil structure in aqueous solutions. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to a predominantly α-helical structure. This transition is critical for their antimicrobial activity, as the amphipathic α-helix allows for insertion into and disruption of the lipid bilayer of microbial membranes. For example, studies on Brevinin-1E showed it adopts a random coil in water but transitions to a mainly α-helical structure in a TFE/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, three-dimensional structural information. For instance, the 3D structure of Brevinin-1E in a TFE/water solution was determined using homonuclear NMR spectroscopy, revealing a distinct α-helical structure with amphipathic properties. Such studies on Brevinin-1 analogues confirm that the formation of an α-helix is a common structural feature essential for their biological function.

Table 1: Representative Spectroscopic Data for Brevinin-1 Family Peptides

Technique Peptide Environment Observed Structure/Interaction Reference
Circular Dichroism Brevinin-1E Aqueous Solution Random Coil
Circular Dichroism Brevinin-1E TFE/Water α-Helical
NMR Spectroscopy Brevinin-1E TFE/Water α-Helical Structure
Circular Dichroism Brevinin-1OS NH4AC Solution Random Coil
Circular Dichroism Brevinin-1OS TFE Solution α-Helical

Microscopic Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy) for Cellular Interaction Visualization

Microscopic techniques offer direct visual evidence of the effects of antimicrobial peptides on microbial cells.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of bacterial cells after treatment with a peptide. Studies on other Brevinin-1 peptides, such as Brevinin-1OS and its analogues, have used SEM to show significant damage to bacterial membranes. Treated bacteria often exhibit wrinkled or collapsed surfaces, indicating a loss of membrane integrity and leakage of cellular contents.

Transmission Electron Microscopy (TEM) provides higher resolution images of the internal structures of cells. TEM studies of bacteria treated with Brevinin-1 peptides have revealed severe intracellular damage, including the detachment of the outer and inner membranes and the release of cytoplasmic contents. For instance, treatment of E. coli and methicillin-resistant Staphylococcus aureus (MRSA) with Brevinin-1OS and its effective analogues resulted in observable corruption and uneven intracellular reduction.

Biophysical Methods for Membrane Interaction Assessment (e.g., Liposome leakage assays, Isothermal Titration Calorimetry)

Biophysical methods are employed to quantify the interactions between this compound and model membranes, providing insights into the thermodynamics and kinetics of its membrane-disrupting activity.

Liposome Leakage Assays are a common method to assess the ability of a peptide to permeabilize a lipid bilayer. These assays typically involve encapsulating a fluorescent dye, such as carboxyfluorescein, within liposomes at a self-quenching concentration. When a membrane-disrupting peptide like a Brevinin-1 family member is added, it forms pores or disrupts the membrane, causing the dye to leak out and fluoresce upon dilution in the external medium. This allows for the quantification of the peptide's permeabilizing efficiency. While specific data for this compound is not available, this method has been used to demonstrate the membrane-disrupting capabilities of numerous other antimicrobial peptides.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a peptide and its target, such as a lipid membrane or lipopolysaccharide (LPS). For example, ITC has been used to study the binding of another Brevinin-1 peptide, Brevinin-1GHd, to LPS, revealing a direct interaction. This technique can determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Table 2: Representative Biophysical Data for Brevinin-1 Family Peptides

Technique Peptide Interaction Studied Key Finding Reference
Isothermal Titration Calorimetry Brevinin-1GHd Binding to LPS Direct binding with heat release
Liposome Leakage Assay General AMPs Membrane Permeabilization Dye release indicates membrane disruption

Flow Cytometry and Cell-Based Assays for Functional Evaluation

Flow cytometry is a powerful tool for analyzing the effects of peptides on individual cells within a population. It can be used to assess cell viability, membrane potential, and the mechanism of cell death (apoptosis vs. necrosis). For instance, flow cytometry has been used to demonstrate that other Brevinin family peptides can induce apoptosis and necrosis in tumor cells. By using fluorescent dyes that stain for different cellular states, such as propidium (B1200493) iodide for membrane-compromised cells and Annexin V for apoptotic cells, a detailed picture of the peptide's cytotoxic mechanism can be obtained. Studies on Brevinin-1RL1 showed a dose-dependent increase in apoptotic and necrotic cancer cells.

Proteomic and Transcriptomic Approaches for Target Identification

While the primary mechanism of action for most Brevinin-1 peptides is believed to be membrane disruption, proteomic and transcriptomic approaches could identify potential intracellular targets or cellular pathways affected by this compound.

Proteomics can be used to analyze changes in the entire protein expression profile of a cell upon treatment with a peptide. This could reveal if this compound affects specific cellular processes beyond membrane lysis.

Transcriptomics , particularly through techniques like RNA-sequencing, can identify changes in gene expression in response to peptide treatment. For example, studies on other antimicrobial peptides have used transcriptomics to understand the cellular stress responses induced by these molecules. While specific proteomic or transcriptomic studies for this compound have not been reported, these methods hold the potential to uncover more subtle or secondary mechanisms of action. For example, a transcriptomic analysis of cells treated with Brevinin-1GHd was performed to identify its cDNA sequence from the skin transcriptome.

Computational and Molecular Dynamics Simulations

Computational approaches, especially molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of peptides and

Comparative Analysis and Evolutionary Considerations

Comparison of Brevinin-1-OR6 with Other Brevinin-1 (B586460) Peptides and AMP Families

The brevinin family of peptides is one of the most abundant and widespread among amphibians. frontiersin.org This family is divided into two subfamilies, brevinin-1 and brevinin-2, which differ in their length and structural characteristics. frontiersin.org Brevinin-1 peptides, including this compound, are typically around 24 amino acids long. vulcanchem.commdpi.com

A key feature of many brevinin-1 peptides is the "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus. mdpi.commdpi.com this compound possesses a disulfide bond between cysteine residues at positions 18 and 24, which is a common characteristic of this family and is crucial for its antimicrobial activity. vulcanchem.com

When compared to other AMP families, such as protegrins, brevinins share some functional similarities. Both families often contain cysteine residues that form disulfide bonds, which are important for their activity, particularly against fungi like Candida albicans. vulcanchem.com The primary mechanism of action for both brevinin and protegrin families is the disruption of microbial cell membranes, a mechanism that is less likely to induce resistance compared to conventional antibiotics. vulcanchem.com

This compound and Brevinin-2-OR6, both isolated from Odorrana rotodora, exhibit differences in their structure and activity. Brevinin-2-OR6 is a longer peptide (33 amino acids) compared to this compound (24 amino acids) and shows slightly higher antimicrobial potency against some of the same target organisms. vulcanchem.com However, both peptides demonstrate broad-spectrum activity against a range of bacteria and fungi. vulcanchem.com

Table 1: Comparison of this compound and Brevinin-2-OR6
PropertyThis compoundBrevinin-2-OR6
Amino Acid Length2433
SourceOdorrana rotodora
Antimicrobial Activity (MIC in μg/ml)
Escherichia coli11.1Slightly more potent
Bacillus pyocyaneus22.2Slightly more potent
Staphylococcus aureus22.2Slightly more potent
Candida albicans11.1Slightly more potent

Phylogenetic Analysis of Brevinin-1 Peptides

Phylogenetic analysis of brevinin-1 peptide sequences has proven to be a valuable tool in understanding the evolutionary relationships between different frog species. core.ac.uk The amino acid sequences of these peptides can complement molecular data, such as mitochondrial gene sequences, in constructing phylogenetic trees. core.ac.uk

Studies have shown that the sequences of brevinin-1 peptides are highly variable, even between closely related species, suggesting rapid evolution within this peptide family. frontiersin.orgnih.gov This diversity is likely driven by the need to combat a wide and ever-changing array of pathogens in the environment. biologists.com

Phylogenetic trees based on brevinin-1 amino acid sequences generally align with the established taxonomic classifications of frog species. core.ac.uk For instance, a neighbor-joining analysis of brevinin-1 peptides from North American frogs strongly supported the division of species into the genera Rana and Lithobates. core.ac.uk Similarly, the high degree of similarity between Brevinin-1GHd, Brevinin-1HL, and Brevinin-1GHa suggests a close evolutionary relationship between the frog species Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri. nih.govresearchgate.net The occasional discovery of identical brevinin-1 peptide sequences in different species may indicate a common evolutionary origin. frontiersin.orgnih.gov

Evolutionary Implications of Peptide Diversity and Function

The remarkable diversity of antimicrobial peptides within the brevinin family and across different amphibian species highlights the evolutionary pressure these animals face from pathogens. vulcanchem.com The skin of a single frog species can contain a multitude of different AMPs, each with a potentially unique spectrum of activity. imrpress.com This chemical arsenal (B13267) provides a robust first line of defense against a wide range of bacteria, fungi, and other microorganisms. imrpress.com

The rapid evolution of brevinin-1 peptides, as evidenced by the high degree of sequence variation, is a key strategy for staying ahead of evolving pathogens. nih.govresearchgate.net This molecular variation within the AMP family is extensive, meaning that a peptide from one species rarely has an identical amino acid sequence in another, even in closely related species. frontiersin.org

The functional redundancy and diversity of AMPs like this compound ensure that the frog's immune system can respond effectively to a broad and dynamic microbial environment. The study of this diversity not only provides insights into amphibian evolution but also offers a vast library of natural compounds with the potential for development into new therapeutic agents to combat infectious diseases in humans. vulcanchem.com

Future Research Directions and Translational Potential Preclinical

Addressing Challenges in Efficacy and Selectivity Through Peptide Engineering

A primary hurdle for many natural AMPs, including those in the brevinin family, is optimizing the balance between potent antimicrobial or anticancer efficacy and minimizing toxicity to host cells (e.g., hemolytic activity). nih.govfrontiersin.org Peptide engineering offers a powerful strategy to refine the physicochemical properties of Brevinin-1-OR6, such as its charge, hydrophobicity, and amphipathicity, to enhance its therapeutic index. researchgate.net Research on analogous brevinin peptides provides a clear roadmap for this endeavor.

Strategic amino acid substitutions have proven effective in modulating the activity and selectivity of related peptides like Brevinin-1pl. nih.govfrontiersin.orgnih.gov For instance, studies have shown that replacing specific amino acids with arginine can boost activity against Gram-positive bacteria, while histidine substitutions can lower hemolytic activity, thereby improving selectivity. nih.govnih.gov Similarly, modifications to Brevinin-1OS demonstrated that a careful balance between positive charge, α-helicity, and hydrophobicity is essential for maintaining robust antimicrobial activity while reducing cytotoxicity. mdpi.com

Future research on this compound should systematically explore:

Amino Acid Substitutions: Introducing cationic residues (e.g., Arginine, Lysine) or pH-sensitive residues (e.g., Histidine) at various positions to modulate electrostatic interactions with microbial versus mammalian cell membranes. nih.govnih.gov

Truncation and Analogue Design: Creating shorter analogues based on the N-terminal domain, which is crucial for membrane insertion, could lead to more cost-effective peptides with improved selectivity. researchgate.netmdpi.com

Hybrid Peptides: Combining the active domains of this compound with sequences from other peptide families to generate hybrid molecules with novel or enhanced functionalities.

Table 1: Effects of Amino Acid Substitutions on a Related Peptide (Brevinin-1pl)

Peptide AnalogueModificationObserved Effect on ActivityImpact on Selectivity (Hemolysis)
Brevinin-1pl-2R/5RArginine substitutionsEnhanced activity against Gram-positive bacteria; reduced against Gram-negative. nih.govfrontiersin.orgnih.govData not specified.
Brevinin-1pl-6KLysine (B10760008) substitutionDecreased activity against Gram-positive bacteria. nih.govfrontiersin.orgnih.govReduced hemolytic activity. frontiersin.org
Brevinin-1pl-3HHistidine substitutionRetained activity against some Gram-positive bacteria; reduced against Gram-negative. nih.govfrontiersin.orgnih.govReduced hemolytic activity, indicating improved selectivity. nih.govnih.gov

Exploration of Novel Therapeutic Applications Beyond Antimicrobial/Anticancer

While the primary focus for brevinins has been their ability to kill pathogens and cancer cells, emerging evidence suggests they possess a wider range of biological activities. researchgate.netnih.gov A significant area for future investigation is the immunomodulatory potential of this compound.

A recent groundbreaking study on a related peptide, Brevinin-1GHd, revealed for the first time that a member of the Brevinin-1 (B586460) family can exert potent anti-inflammatory effects. frontiersin.org Brevinin-1GHd was shown to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that triggers septic shock. frontiersin.org It achieved this by significantly suppressing the production of pro-inflammatory mediators such as TNF-α, nitric oxide (NO), IL-6, and IL-1β in macrophage cells. frontiersin.org Furthermore, it demonstrated significant anti-inflammatory effects in a mouse model of acute edema. frontiersin.org

These findings strongly suggest that this compound should be investigated for similar capabilities. Future research should aim to determine if this compound can:

Neutralize LPS and other pathogen-associated molecular patterns (PAMPs).

Modulate cytokine and chemokine production in immune cells.

Influence immune cell differentiation and maturation. researchgate.net

Exhibit antiviral activity, a property that remains largely unexplored for the brevinin family. researchgate.net

Discovering such properties would significantly broaden the therapeutic horizons for this compound, positioning it as a potential candidate for treating sepsis, inflammatory disorders, or viral infections.

Integration with Nanotechnology and Drug Delivery Systems

The clinical application of AMPs is often hampered by challenges such as susceptibility to degradation by proteases, rapid renal clearance, and potential systemic toxicity. mdpi.comnih.govnih.gov Nanotechnology-based drug delivery systems offer a promising solution to overcome these limitations by protecting the peptide, improving its pharmacokinetic profile, and enabling targeted delivery to infection or tumor sites. mdpi.comnih.gov

Future preclinical studies should focus on integrating this compound into various nano-formulations, including:

Liposomes: Encapsulating the peptide within lipid bilayers can shield it from enzymatic degradation and reduce its hemolytic activity.

Polymeric Nanoparticles: Using biodegradable polymers like PLGA to create nanoparticles that can provide controlled, sustained release of the peptide. mdpi.com

Metallic Nanoparticles: Conjugating this compound to gold or silver nanoparticles, which may exert synergistic antimicrobial effects and allow for targeted delivery. nih.govunpad.ac.id

These nanocarriers can be further engineered with targeting ligands to direct the peptide specifically to pathogenic cells, thereby increasing local concentrations at the site of action and minimizing off-target effects. mdpi.comunpad.ac.id The development of such advanced delivery systems is a critical step in translating the potential of this compound into a viable therapeutic agent. nih.gov

Unanswered Questions and Emerging Research Frontiers

Despite the promise shown by the brevinin family, numerous questions regarding this compound remain unanswered. Addressing these knowledge gaps will define the next frontiers of research.

Key unanswered questions include:

Precise Mechanism of Action: While membrane disruption is the presumed primary mechanism, what are the specific molecular interactions between this compound and different microbial or cancer cell membranes? researchgate.net Does it have any intracellular targets after membrane translocation? imrpress.com

Structure-Activity Relationship (SAR): What is the specific contribution of each amino acid in the this compound sequence to its activity and selectivity? researchgate.net Detailed SAR studies are crucial for rational peptide engineering.

Immunomodulatory and Antiviral Spectrum: Does this compound possess the anti-inflammatory and LPS-neutralizing activities seen in Brevinin-1GHd? frontiersin.org What is its potential against a panel of clinically relevant viruses?

Resistance Development: How quickly do bacteria or cancer cells develop resistance to this compound, and what are the underlying mechanisms? Understanding resistance potential is vital for long-term therapeutic viability. imrpress.com

In Vivo Efficacy and Biodistribution: How does the native peptide, and its engineered analogues or nano-formulations, perform in relevant animal models of infection and cancer? What is its biodistribution and clearance profile?

Emerging research should prioritize a multi-pronged approach that combines peptide synthesis and engineering, detailed mechanistic studies, exploration of novel bioactivities, and the development of sophisticated drug delivery systems to fully unlock the therapeutic potential of this compound.

Q & A

Q. What experimental methodologies are essential for confirming the primary structure of Brevinin-1-OR6?

Methodological Answer:

  • Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to determine molecular weight and peptide sequence .
  • Validate purity via high-performance liquid chromatography (HPLC) and compare spectral data with homologous peptides in databases (e.g., UniProt) .
  • For novel structural features, employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helices) under varying pH conditions .

Q. How to design a robust assay for assessing this compound’s antimicrobial activity?

Methodological Answer:

  • Select clinically relevant microbial strains (e.g., E. coli, S. aureus) and include positive controls (e.g., polymyxin B) and vehicle controls .
  • Use broth microdilution to determine minimum inhibitory concentrations (MICs) in triplicate, adhering to CLSI guidelines .
  • Validate membrane disruption mechanisms via fluorescence assays (e.g., SYTOX Green uptake) .

Advanced Research Questions

Q. How to address discrepancies in this compound’s cytotoxicity reported across studies?

Methodological Answer:

  • Conduct systematic reviews to identify variables (e.g., cell lines, exposure times) causing contradictions .
  • Perform dose-response curves in multiple cell types (e.g., HEK293, HepG2) using standardized MTT assays .
  • Apply meta-analysis to quantify heterogeneity and isolate confounding factors (e.g., serum interference) .

Q. What strategies optimize this compound’s stability for in vivo applications?

Methodological Answer:

  • Test protease resistance via incubation with serum/plasma and quantify degradation via HPLC .
  • Modify peptide backbone with D-amino acids or PEGylation to enhance half-life .
  • Use pharmacokinetic modeling to simulate biodistribution and adjust dosing regimens .

Q. How to investigate this compound’s mechanism of action when existing data conflict?

Methodological Answer:

  • Combine transcriptomic profiling (RNA-seq) and protein interaction assays (Co-IP) to identify novel targets .
  • Validate hypotheses using gene knockout models or pharmacological inhibitors .
  • Apply Bayesian statistical frameworks to reconcile conflicting datasets and prioritize high-confidence pathways .

Methodological Frameworks

  • For Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid bias and ensure reproducibility .
  • For Data Contradictions : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize variables in comparative studies .
  • For Literature Gaps : Leverage systematic reviews to identify understudied aspects (e.g., this compound’s immunomodulatory effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.